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molecular formula C15H13ClN2 B8701055 4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile

4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile

Cat. No. B8701055
M. Wt: 256.73 g/mol
InChI Key: XVQZXXZMESUNQH-UHFFFAOYSA-N
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Patent
US06777561B1

Procedure details

To a methanolic solution (20 mL) of 4-chlorobenzylamine (1.02 g, 7.2 mmol) was added successively ZnCl2 (0.981 g, 7.2 mmol), 4-cyanobenzaldehyde (1.007 g, 7.3 mmol), and NaCNBH3 (0.452 g, 7.2 mmol). The reaction mixture was stirred at r.t. for 2 days. It was diluted with aq. sodium bicarbonate and the reaction mixture was extracted with methylene chloride. The combined organic extracts were washed with brine, dried over magnesium sulfate and concentrated. The product (compound 22) was purified by silica gel chromatography: 1.43 g (77%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.007 g
Type
reactant
Reaction Step One
Quantity
0.452 g
Type
reactant
Reaction Step One
Name
Quantity
0.981 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[C:10]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)#[N:11].[BH3-]C#N.[Na+]>C(=O)(O)[O-].[Na+].[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([C:10]#[N:11])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
1.007 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0.452 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
0.981 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product (compound 22) was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC1=CC=C(CNCC2=CC=C(C=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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